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Compound of Interest

1,2,5-Trimethyl-1H-pyrrole-3-
Compound Name:
carbaldehyde

Cat. No.: B184832

An In-Depth Technical Guide to the Molecular Structure of 1,2,5-Trimethyl-1H-pyrrole-3-
carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2,5-trimethyl-1H-pyrrole-3-
carbaldehyde, a key heterocyclic building block. Designed for researchers, medicinal
chemists, and professionals in drug development, this document delves into the molecule's
structural characteristics, validated synthetic pathways, spectroscopic signature, and its
strategic importance in the synthesis of complex chemical entities.

Core Molecular Architecture and Physicochemical
Profile

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS No: 5449-87-6) is a polysubstituted
aromatic heterocycle. Its foundational structure is a pyrrole ring, a five-membered ring
containing one nitrogen atom, which imparts significant electronic and reactive properties. The
substitution pattern is critical to its chemical behavior:

» N-Methylation (Position 1): The nitrogen atom is substituted with a methyl group, precluding
N-H reactivity (e.g., deprotonation) and influencing the electronic distribution within the ring.
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» a-Methylation (Positions 2 and 5): Both alpha-carbons (adjacent to the nitrogen) are
occupied by methyl groups. This sterically shields these highly reactive positions and
electronically enriches the ring, critically directing further electrophilic substitution to the beta-
positions.

e B-Formylation (Position 3): The presence of a carbaldehyde (formyl) group at the C3 position
is the molecule's most significant feature for synthetic utility. This electron-withdrawing group
deactivates the ring slightly but serves as a versatile chemical handle for a vast array of
subsequent transformations.

The strategic placement of these substituents defines the molecule's unique reactivity profile,
making it a valuable intermediate rather than a simple pyrrole derivative.

Table 1: Physicochemical and Identification Properties

Property Value Source
CAS Number 5449-87-6 [11[2][3]1[4]
Molecular Formula CsH11NO [11[31[4][5]
Molecular Weight 137.18 g/mol [11[3114115]
Physical Form Solid

SMILES String Cclcc(C=0)c(C)n1C [1]

| InChl Key | QCRYBEPPXKKXEW-UHFFFAOYSA-N |[1] |

Synthesis and Mechanistic Rationale: The Vilsmeier-
Haack Reaction

The regioselective introduction of a formyl group onto a pyrrole ring is a cornerstone of
heterocyclic synthesis. The Vilsmeier-Haack reaction is the preeminent method for this
transformation, offering mild and efficient conditions.[6][7][8] The synthesis of 1,2,5-trimethyl-
1H-pyrrole-3-carbaldehyde is a classic example of sterically-directed electrophilic aromatic
substitution.
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The logical starting material for this synthesis is 1,2,5-trimethylpyrrole.[9][10][11][12][13]

Standard Vilsmeier-Haack conditions typically favor formylation at the electron-rich a-position

(C2 or C5) of the pyrrole ring.[6][14] However, the causality behind the successful synthesis of

the 3-carbaldehyde isomer lies in the pre-existing substitution pattern of the precursor. With the

C2 and C5 positions already blocked by methyl groups, electrophilic attack is sterically and

electronically directed to the available B-position (C3).

Self-Validating Experimental Protocol

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCIs) is added dropwise to an ice-
cooled solution of N,N-dimethylformamide (DMF). This exothermic reaction forms the
electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] The stoichiometry must
be precise to ensure complete conversion without side reactions.

Electrophilic Substitution: The precursor, 1,2,5-trimethylpyrrole, is introduced to the Vilsmeier
reagent. The electron-rich pyrrole ring attacks the electrophilic carbon of the iminium ion. The
substitution occurs exclusively at the C3 position due to the steric hindrance imposed by the
methyl groups at C2 and C5.

Hydrolysis: The reaction mixture is carefully quenched with an aqueous base (e.g., sodium
hydroxide or sodium acetate solution). This hydrolyzes the intermediate iminium salt, which
subsequently collapses to yield the final aldehyde product, 1,2,5-trimethyl-1H-pyrrole-3-
carbaldehyde.

Purification: The crude product is typically isolated via extraction and purified by column
chromatography or recrystallization to achieve high purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved.

4/6 Tech Support


https://www.benchchem.com/product/b184832?utm_src=pdf-body-img
https://www.benchchem.com/product/b184832?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1.1,25-Trimethyl-1H-pyrrole-3-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
e 2. scbt.com [scbt.com]
e 3. chemscene.com [chemscene.com]

e 4.5449-87-6 CAS MSDS (1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBALDEHYDE) Melting
Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

e 5. calpaclab.com [calpaclab.com]

e 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

e 7.ijpcbs.com [ijpcbs.com]

» 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

e 9.1,2,5-Trimethylpyrrole | C7TH11N | CID 70260 - PubChem [pubchem.ncbi.nim.nih.gov]
e 10. 1,2,5-Trimethylpyrrole [webbook.nist.gov]

e 11.1,2,5-Trimethylpyrrole [webbook.nist.gov]

e 12.1,2,5-Trimethylpyrrole [webbook.nist.gov]

e 13. 1,2,5-Trimethylpyrrole [webbook.nist.gov]

e 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

 To cite this document: BenchChem. [1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184832#1-2-5-trimethyl-1h-pyrrole-3-carbaldehyde-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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